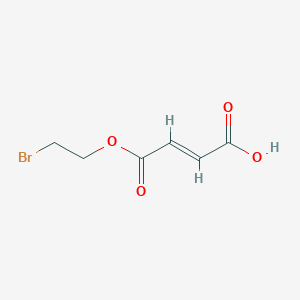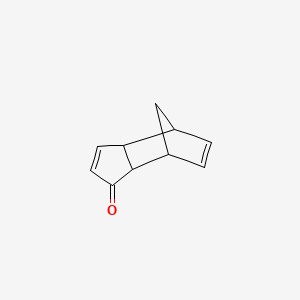
Ethyl 4-(ethylthiocarbamoylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(ethylthiocarbamoylamino)benzoate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylthiocarbamoylamino group attached to a benzoate moiety. Its molecular formula is C12H16N2O2S, and it is often studied for its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(ethylthiocarbamoylamino)benzoate typically involves a multi-step process. One common method includes the following steps:
Alkylation: The starting material, 4-aminobenzoic acid, undergoes alkylation to introduce the ethyl group.
Esterification: The intermediate product is then esterified to form the ethyl ester of 4-aminobenzoic acid.
Thiocarbamoylation: Finally, the esterified product is reacted with ethyl isothiocyanate to introduce the ethylthiocarbamoylamino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous-flow synthesis techniques to enhance yield and efficiency. These methods are characterized by their high total yields, mild reaction conditions, and simple operations .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(ethylthiocarbamoylamino)benzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the thiocarbamoyl group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
Ethyl 4-(ethylthiocarbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Ethyl 4-(ethylthiocarbamoylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but different functional groups.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Tetracaine: A more potent local anesthetic with a similar benzoate core but different substituents.
Uniqueness: this compound is unique due to its specific ethylthiocarbamoylamino group, which imparts distinct chemical and biological properties compared to other benzoate derivatives .
Comparaison Avec Des Composés Similaires
- Benzocaine
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
This comprehensive overview highlights the significance of ethyl 4-(ethylthiocarbamoylamino)benzoate in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
19340-42-2 |
|---|---|
Formule moléculaire |
C12H16N2O2S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
ethyl 4-(ethylcarbamothioylamino)benzoate |
InChI |
InChI=1S/C12H16N2O2S/c1-3-13-12(17)14-10-7-5-9(6-8-10)11(15)16-4-2/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Clé InChI |
WIGNKAZCTOXTLY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=CC=C(C=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)
![Methyl 4-[5-(3-chloro-4-methoxyphenyl)-2-furyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11953370.png)


